molecular formula C20H18N2O5S2 B14267378 2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone CAS No. 184529-05-3

2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone

Cat. No.: B14267378
CAS No.: 184529-05-3
M. Wt: 430.5 g/mol
InChI Key: NLFYPYVBQOFUDS-UHFFFAOYSA-N
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Description

2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is a complex organic compound that features a unique combination of oxadiazole and thianthrene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The thianthrene moiety is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.

Scientific Research Applications

2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone involves its interaction with specific molecular targets and pathways. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The thianthrene moiety may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-5lambda~6~,10lambda~6~-thianthrene-5,5,10,10-tetrone is unique due to its combination of oxadiazole and thianthrene moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and enhances the compound’s stability and reactivity compared to similar compounds.

Properties

CAS No.

184529-05-3

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)thianthrene 5,5,10,10-tetraoxide

InChI

InChI=1S/C20H18N2O5S2/c23-28(24)15-8-4-5-9-16(15)29(25,26)18-12-14(10-11-17(18)28)20-22-21-19(27-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2

InChI Key

NLFYPYVBQOFUDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)C3=CC4=C(C=C3)S(=O)(=O)C5=CC=CC=C5S4(=O)=O

Origin of Product

United States

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